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molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamide CAS No. 4371-23-7

[1,1'-Biphenyl]-4-sulfonamide

Cat. No. B1609449
M. Wt: 233.29 g/mol
InChI Key: JVFCCRJSBNUDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956216B2

Procedure details

Using preparation method 2, 4-bromobenzenesulfonamide (472 mg, 2 mmol) was reacted with phenylboronic acid (268 mg, 2.2 mmol). Purification by washing with hot toluene followed by filtration gave 4-phenylbenzenesulfonamide as an off-white crystalline solid (264 mg, 55%). NMR 1H (ppm, CDCl3): 7.87 (d, J3=8.6 Hz, 2H), 7.83 (d, J3=8.7 Hz, 2H), 7.70 (d, J3=7.2 Hz, 2H), 7.48 (t, J3=7.3 Hz), 7.40 (t, J3=7.1 Hz, 1H).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N
Step Two
Name
Quantity
268 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by washing with hot toluene
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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